![molecular formula C36H38N4O8 B12428762 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in the formation of heme and chlorophyll. This particular compound is a derivative of coproporphyrinogen III, which is an intermediate in the biosynthesis of heme and chlorophyll.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of uroporphyrinogen III.
Decarboxylation: Uroporphyrinogen III undergoes decarboxylation to form coproporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III decarboxylase.
Oxidation: Coproporphyrinogen III is then oxidized to form the desired compound. This step involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce coproporphyrinogen III.
Catalysis: Industrial catalysts are employed to enhance the efficiency of the decarboxylation and oxidation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different porphyrin derivatives.
Reduction: It can be reduced to form porphyrinogens, which are precursors to other biologically important molecules.
Substitution: The carboxyethyl groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products
Oxidation: Formation of various porphyrin derivatives.
Reduction: Formation of porphyrinogens.
Substitution: Formation of esters and amides.
Aplicaciones Científicas De Investigación
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heme and chlorophyll analogs.
Biology: Studied for its role in the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid involves its role as an intermediate in the biosynthesis of heme and chlorophyll. The compound undergoes enzymatic transformations to form heme, which is essential for oxygen transport in blood, and chlorophyll, which is crucial for photosynthesis in plants. The molecular targets include enzymes such as uroporphyrinogen III decarboxylase and coproporphyrinogen III oxidase.
Comparación Con Compuestos Similares
Similar Compounds
Coproporphyrinogen I: Another porphyrinogen with a different arrangement of side chains.
Protoporphyrinogen IX: A downstream product in the heme biosynthesis pathway.
Uroporphyrinogen III: The precursor to coproporphyrinogen III.
Uniqueness
3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific arrangement of carboxyethyl and methyl groups, which play a critical role in its function as an intermediate in the biosynthesis of heme and chlorophyll. This specific structure allows it to undergo precise enzymatic transformations that are essential for the production of these vital biomolecules.
Propiedades
Fórmula molecular |
C36H38N4O8 |
|---|---|
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clave InChI |
JWFCYWSMNRLXLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


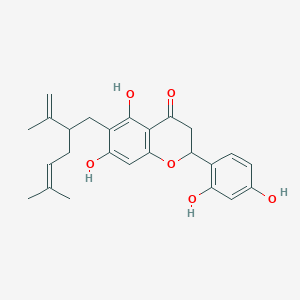
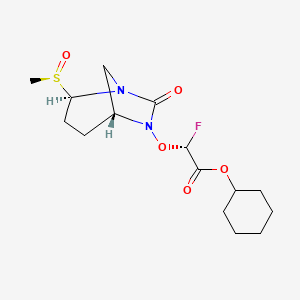


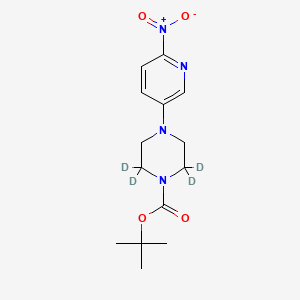

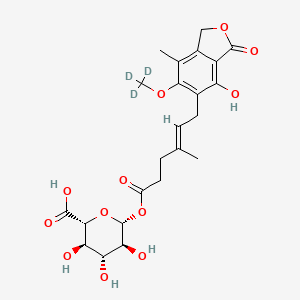
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
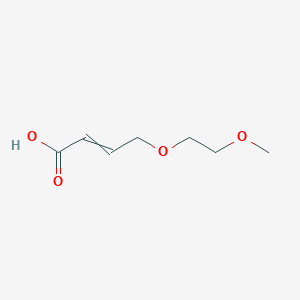
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)

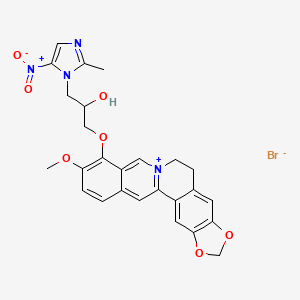
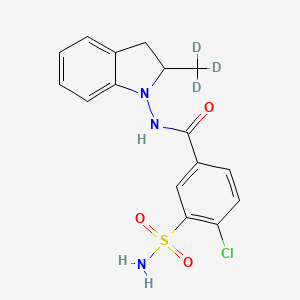
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
